molecular formula C19H27N3O4S B12733640 butanedioic acid;N',N'-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine CAS No. 118678-95-8

butanedioic acid;N',N'-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine

Cat. No.: B12733640
CAS No.: 118678-95-8
M. Wt: 393.5 g/mol
InChI Key: TYJWCGXMSKAXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine is a complex organic compound that features a thiazole ring, a phenyl group, and a butanedioic acid moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The phenyl group is then introduced via electrophilic aromatic substitution. The final step involves the coupling of the thiazole derivative with butanedioic acid under acidic or basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .

Scientific Research Applications

Butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may interact with enzymes and receptors, altering biochemical pathways. The thiazole ring’s ability to participate in electron delocalization and its aromaticity play crucial roles in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine is unique due to its combination of a thiazole ring, phenyl group, and butanedioic acid moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

118678-95-8

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

IUPAC Name

butanedioic acid;N',N'-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C15H21N3S.C4H6O4/c1-3-18(4-2)11-10-16-15-17-14(12-19-15)13-8-6-5-7-9-13;5-3(6)1-2-4(7)8/h5-9,12H,3-4,10-11H2,1-2H3,(H,16,17);1-2H2,(H,5,6)(H,7,8)

InChI Key

TYJWCGXMSKAXCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=CS1)C2=CC=CC=C2.C(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.